1-Benzyl-3-(4-phenoxyphenyl)thiourea
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Overview
Description
1-Benzyl-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a benzyl group and a phenoxyphenyl group attached to the thiourea core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between benzylamine and 4-phenoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually complete within a few hours, and the product can be purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenoxyphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as halogens, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-3-(4-phenoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-phenoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which is crucial for its inhibitory activity. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential thiol groups, thereby disrupting the enzyme’s function .
Comparison with Similar Compounds
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-(2-ethoxyphenyl)thiourea
- 1-Benzyl-3-(2,6-dimethylphenyl)thiourea
Comparison: 1-Benzyl-3-(4-phenoxyphenyl)thiourea is unique due to the presence of the phenoxyphenyl group, which enhances its lipophilicity and potential for membrane permeability. This structural feature may contribute to its higher biological activity compared to similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
1-benzyl-3-(4-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOHIEYMEXOWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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